Cas no 1236-99-3 (Levomepromazine hydrochloride)

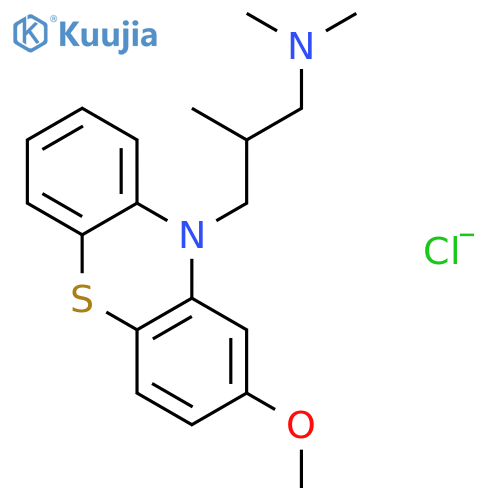

Levomepromazine hydrochloride structure

商品名:Levomepromazine hydrochloride

Levomepromazine hydrochloride 化学的及び物理的性質

名前と識別子

-

- Levomepromazine hydrochloride

- 10-(3-Dimethylamino-2-methylpropyl)-2-methoxyphenothiazine hydrochloride

- LEVOMEPROMAZINE IMPURITY A

- (R)-3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropylamine hydrochloride

- 7044 Rp hydrochloride

- Einecs 214-978-3

- LevomepromazineHCl

- Levomepromazinium chloride

- Levopromazine hydrochloride

- methotrimeprazine hydrochloride

- LEVOMEPROMAZINE HYDROCHLORIDE [USAN]

- 42BB1Y2586

- UNII-42BB1Y2586

- (2R)-3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine hydrochloride

- Methoxy-3 (dimethylamino-3 methyl-2 propyl)-10 phenothiazine hydrochloride

- 10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, monohydrochloride, (betaR)-

- LEVOMEPROMAZINE HYDROCHLORIDE [MART.]

- Nozinan

- (2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride

- Levomepromazine hydrochloride [USAN:JAN]

- LEVOMEPROMAZINE HYDROCHLORIDE [JAN]

- Q27258529

- Levomepromazine hydrochloride (JAN/USAN)

- LEVOMEPROMAZINE HYDROCHLORIDE [WHO-DD]

- 10H-PHENOTHIAZINE-10-PROPANAMINE, 2-METHOXY-N,N,.BETA.-TRIMETHYL, MONOHYDROCHLORIDE, (.BETA.R)

- D01520

- LEVOMEPROMAZINE HYDROCHLORIDE [EP MONOGRAPH]

- Phenothiazine, 10-(3-(dimethylamino)-2-methylpropyl)-2-methoxy-, hydrochloride

- NS00080830

- LEVOMEPROMAZINE HYDROCHLORIDE [MI]

- Nozinan hydrochloride

- 1236-99-3

- SCHEMBL418079

- 10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, monohydrochloride, (R)-

- CHEBI:31773

- Nozinan (TN)

- CHEMBL2104973

- Nozinan [USAN]

- Levomepromazine HCl

- LEVOMEPROMAZINE HYDROCHLORIDE (EP MONOGRAPH)

- 10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, monohydrochloride, (R)-(9CI)

- LEVOMEPROMAZINE HYDROCHLORIDE (MART.)

- 214-978-3

- ODLGFPIWRAEFAN-PFEQFJNWSA-N

- 10H-PHENOTHIAZINE-10-PROPANAMINE, 2-METHOXY-N,N,BETA-TRIMETHYL, MONOHYDROCHLORIDE, (BETAR)

-

- インチ: 1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H

- InChIKey: ODLGFPIWRAEFAN-UHFFFAOYSA-M

- ほほえんだ: [Cl-].COC1C=CC2=C(N(C3=CC=CC=C3S2)CC(CN(C)C)C)C=1

計算された属性

- せいみつぶんしりょう: 364.137612g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 回転可能化学結合数: 5

- どういたいしつりょう: 364.137612g/mol

- 単一同位体質量: 364.137612g/mol

- 水素結合トポロジー分子極性表面積: 41Ų

- 重原子数: 24

- 複雑さ: 378

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 2

じっけんとくせい

- ふってん: 468 °C at 760 mmHg

- フラッシュポイント: 236.8 °C

- PSA: 41.01000

- LogP: 5.36260

Levomepromazine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | L0500000 |

1236-99-3 | ¥1556.7 | 2023-01-14 | ||||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | L0500000-30mg |

Levomepromazine hydrochloride |

1236-99-3 | 30mg |

¥1305.42 | 2025-01-16 |

Levomepromazine hydrochloride 関連文献

-

Joanna Karpińska,Aneta Sokó?,Anna Bernatowicz,Aneta Szul?cka,Urszula Kotowska Photochem. Photobiol. Sci. 2012 11 1575

-

Jacques O. De Beer,Bart M. J. De Spiegeleer,Jos Hoogmartens,Isabelle Samson,Desiré L. Massart,Martine Moors Analyst 1992 117 933

-

Michael A. Koupparis,Antonie Barcuchová Analyst 1986 111 313

-

Aly M. Taha,Nawal A. El-Rabbat,Michael E. El-Kommos,Ibraheim H. Refat Analyst 1983 108 1500

1236-99-3 (Levomepromazine hydrochloride) 関連製品

- 60-99-1(Levomepromazine)

- 58-40-2(Promazine)

- 1771-18-2(2-Methoxy Phenothiazine)

- 92-84-2(Phenothiazine)

- 4330-99-8(Alimemazine hemitartrate)

- 7643-08-5(2-Methyl Thiophenothiazine)

- 50-52-2(10-(2-(1-Methylpiperidin-2-yl)ethyl)-2-(methylthio)-10H-phenothiazine)

- 29216-28-2(Mequitazine)

- 7104-38-3(Levo Mepromazine Maleate)

- 851-68-3((±)-Levomepromazine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬